4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl, sulfanyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of cyanothioacetamide with acetaldehyde and a substituted piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N2OS/c1-11-4-6-14(7-5-11)16(20)10-21-17-15(9-18)12(2)8-13(3)19-17/h4-8H,10H2,1-3H3 |
InChI Key |
DYBMSMVTKGRERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
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